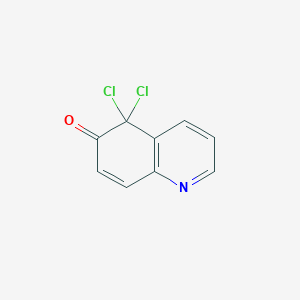

5,5-Dichloroquinolin-6(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16100-81-5 |

|---|---|

Molecular Formula |

C9H5Cl2NO |

Molecular Weight |

214.04 g/mol |

IUPAC Name |

5,5-dichloroquinolin-6-one |

InChI |

InChI=1S/C9H5Cl2NO/c10-9(11)6-2-1-5-12-7(6)3-4-8(9)13/h1-5H |

InChI Key |

FYFYVQLDYXHPPO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |

Synonyms |

5,5-Dichloroquinolin-6(5H)-one |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5,5 Dichloroquinolin 6 5h One and Analogues

Redox Chemistry of the Quinolone System

The redox chemistry of the 5,5-Dichloroquinolin-6(5H)-one system is characterized by the potential for both oxidation and reduction reactions, targeting different functionalities within the molecule.

Oxidation Reactions Leading to Quinoline (B57606) Derivatives

The conversion of quinolinone scaffolds to fully aromatic quinoline derivatives is a significant transformation. In the case of this compound, oxidation would involve the elimination of the two chlorine atoms at the 5-position and the tautomerization of the ketone to a hydroxyl group, followed by dehydration, to yield a dichlorinated quinolin-6-ol. This aromatization can be achieved using various oxidizing agents. While specific studies on this compound are not prevalent, research on analogous 4-quinolinones demonstrates that dye-sensitized photooxygenation can lead to oxidative cleavage of the heterocyclic ring. journals.co.za More conventional methods for the dehydrogenation of tetrahydroquinolines to quinolines include the use of catalysts like cobalt oxide or titanium dioxide under aerobic conditions. organic-chemistry.org Enzymatic approaches, for instance using monoamine oxidase (MAO-N) or cytochrome P450 enzymes, have also proven effective for the aromatization of tetrahydroquinolines and the oxidation of quinolines to quinolinones. northumbria.ac.ukrsc.orgnih.gov

For this compound, a plausible oxidation pathway to a quinoline derivative would likely involve a formal loss of HCl and oxidation, a process that would be highly dependent on the reaction conditions and reagents employed.

Reduction of Ketone Groups to Alcohol Moieties

The ketone group at the C-6 position is susceptible to reduction to the corresponding secondary alcohol, yielding 5,5-dichloro-5,6-dihydroquinolin-6-ol. This transformation can be accomplished using a variety of reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. The stereoselectivity of such reductions can often be controlled by the choice of reagent and reaction conditions. For instance, Meerwein-Ponndorf-Verley (MPV) reductions, which utilize aluminum isopropoxide, are known for their stereoselective reduction of carbonyl compounds. google.com Furthermore, catalytic hydrogenation using metal catalysts such as gold nanoparticles has been shown to effectively reduce the heterocyclic ring of quinolines to form 1,2,3,4-tetrahydroquinolines. researchgate.net A similar approach could potentially be adapted for the selective reduction of the carbonyl group in this compound.

Nucleophilic Substitution Reactions Involving Halogen Atoms

The two chlorine atoms at the 5-position are geminal and situated on a non-aromatic, electron-deficient ring due to the adjacent carbonyl group. This environment makes them susceptible to nucleophilic substitution reactions. While direct analogues are scarce in the literature, studies on chloroquinolines provide insight into the potential reactivity. The chlorine atoms in 4-chloroquinolines, for example, are readily displaced by a variety of nucleophiles, including amines, thiols, and azides. mdpi.comacs.org The reactivity is often enhanced by acid or base catalysis. researchgate.net It is conceivable that one or both chlorine atoms in this compound could be substituted by strong nucleophiles. The reaction would likely proceed through an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the adjacent ketone. The specific conditions would determine whether mono- or di-substitution occurs.

| Nucleophile | Potential Product | Reference for Analogue Reactivity |

| Amines (R-NH₂) | 5-Amino-5-chloroquinolin-6(5H)-one or 5,5-diaminoquinolin-6(5H)-one derivatives | mdpi.com |

| Thiols (R-SH) | 5-Chloro-5-(alkylthio)quinolin-6(5H)-one or 5,5-bis(alkylthio)quinolin-6(5H)-one derivatives | acs.org |

| Azide (N₃⁻) | 5-Azido-5-chloroquinolin-6(5H)-one | mdpi.com |

Cyclization and Annulation Reactions for Fused Polycyclic Systems

Quinoline and quinolinone scaffolds are valuable precursors for the synthesis of more complex fused polycyclic systems. sioc-journal.cn Various strategies involving cyclization and annulation reactions have been developed for this purpose. For instance, palladium-catalyzed cyclization of propargylamines is a known method for generating functionalized quinolines. mdpi.comnih.gov Similarly, intramolecular cyclization of N-arylpropiolamides can yield functionalized 2-quinolones. researchgate.net Annulation reactions, such as the reaction of β-(2-aminophenyl)-α,β-ynones with cyclic α-methylene carbonyl compounds, can lead to the formation of polycyclic quinolines. researchgate.net

Starting with this compound, functionalization of the aromatic ring followed by intramolecular cyclization could provide a route to fused systems. For example, introduction of a suitable side chain at the 8-position could enable a subsequent ring-closing reaction to form a new ring fused to the quinoline core. The development of such reactions would expand the chemical space accessible from this scaffold. rsc.orgmdpi.comacs.orgresearchgate.netscilit.com

Reactions of the Carbonyl (Ketone) Functionality

The ketone at the 6-position is a key functional group that can undergo a variety of transformations beyond simple reduction. For instance, it can react with organometallic reagents, such as Grignard or organolithium reagents, to form tertiary alcohols. The Wittig reaction, using phosphorus ylides, could be employed to convert the carbonyl group into an exocyclic double bond. Furthermore, the ketone can be a site for the formation of imines or related derivatives through condensation with primary amines. The reactivity of α,α-dihalocarbonyl compounds, in general, is well-documented and includes a range of transformations beyond simple carbonyl chemistry, although the specific context of the quinolinone ring system would influence the outcome. researchgate.net Iron-catalyzed intramolecular carbonyl-alkyne metathesis reactions have also been utilized for the synthesis of quinolinones, highlighting the versatility of the carbonyl group in cyclization reactions. rsc.org

| Reagent/Reaction Type | Potential Product | General Reference |

| Grignard Reagent (R-MgX) | 6-Alkyl-5,5-dichloro-5,6-dihydroquinolin-6-ol | researchgate.net |

| Wittig Reagent (Ph₃P=CHR) | 5,5-Dichloro-6-(methylene)quinolin-5H | researchgate.net |

| Primary Amine (R-NH₂) | 6-Imino-5,5-dichloroquinolin-6(5H)-one derivative | N/A |

Spectroscopic and Analytical Characterization Methodologies for 5,5 Dichloroquinolin 6 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like quinolinone derivatives. researchgate.netorganicchemistrydata.org It provides detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR for Proton Resonance Analysis

A ¹H NMR spectrum for 5,5-Dichloroquinolin-6(5H)-one would be expected to show distinct signals for the protons on the aromatic ring system. The chemical shifts (δ) and coupling constants (J) of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, as well as their relative positions. pressbooks.publibretexts.org Typically, aromatic protons in quinoline (B57606) cores appear between δ 7.5 and 8.5 ppm. However, no published ¹H NMR spectra or specific peak assignments for this compound are available.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. chemicalbook.comchemicalbook.com For this compound, one would anticipate signals corresponding to the carbonyl carbon (C=O), the dichlorinated quaternary carbon (C-5), and the remaining carbons of the bicyclic system. The carbonyl carbon of a quinolinone typically resonates in the downfield region of the spectrum, often around δ 160-170 ppm or higher. nih.govmdpi.comrsc.org The carbon bearing the two chlorine atoms (C-5) would also have a characteristic chemical shift. Despite the general predictability, specific experimental data for this compound is absent from the scientific literature.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures. mdpi.com

COSY would reveal proton-proton coupling relationships within the aromatic ring.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure.

While these techniques would be essential for the definitive characterization of this compound, no studies reporting such analyses have been found.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1650-1700 cm⁻¹. nih.govrsc.org Other characteristic bands would include C=N and C=C stretching vibrations from the quinoline ring system and C-Cl stretching vibrations. arabjchem.org While IR data exists for many quinoline derivatives, semanticscholar.orgptfarm.plsemanticscholar.orgtandfonline.com specific spectra for this compound are not available.

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. researchgate.net For quinoline derivatives, Raman spectra can clearly identify quinoline ring stretching modes and vibrations involving substituents like chlorine. researchgate.netarabjchem.org The C-Cl stretching mode in chloroquinolines is often observed in the 600-850 cm⁻¹ region. arabjchem.org As with the other techniques, no specific Raman data for this compound has been published.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering critical evidence for its chemical structure.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the this compound molecule loses an electron to form the molecular ion, [M]⁺•. The peak corresponding to this ion will reveal the compound's molecular mass. Given the presence of two chlorine atoms, which have two stable isotopes each (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (e.g., [M]⁺•, [M+2]⁺•, [M+4]⁺•) with predictable intensity ratios, confirming the presence of two chlorine atoms. usp.br

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. High-energy ionization can cause the molecular ion to break apart into smaller, stable fragment ions. For this compound, predictable fragmentation pathways include the loss of one or both chlorine atoms, as well as the elimination of a carbon monoxide (CO) group from the quinone-like ring. Studies on other chloroquinoline derivatives have shown that heteroatom elimination is a common fragmentation pathway. nih.govresearchgate.net

Illustrative Fragmentation Data for this compound:

| m/z Value (Hypothetical) | Proposed Fragment Identity | Plausible Neutral Loss |

|---|---|---|

| 215/217/219 | [C₉H₅Cl₂NO]⁺• | Molecular Ion ([M]⁺•) |

| 180/182 | [C₉H₅ClNO]⁺• | Loss of Cl |

| 152/154 | [C₈H₅ClNO]⁺• | Loss of CO from [M-Cl]⁺ |

| 145 | [C₉H₅NO]⁺• | Loss of 2Cl |

This table is illustrative and shows expected fragmentation patterns. Actual m/z values would be confirmed by experimental analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and extent of conjugation. The spectrum arises from electronic transitions between different energy levels, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

The structure of this compound contains a conjugated system encompassing the quinolinone ring. This extended π-system is expected to give rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually of lower intensity, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. unesp.br

Research on similar quinolinone and quinoline derivatives shows absorption maxima often appearing in the 300–400 nm range. nih.govunesp.brresearchgate.net The exact position and intensity of the absorption maximum (λ_max) for this compound would be sensitive to the solvent used due to solvatochromic effects.

Illustrative UV-Vis Absorption Data:

| Electronic Transition | Expected Wavelength Range (nm) | Structural Origin |

|---|---|---|

| π → π* | 250-350 | Conjugated quinolinone ring system |

This table presents expected absorption regions based on the compound's structure. Specific λ_max_ values must be determined experimentally.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing within a crystal lattice. acs.org This technique provides unambiguous proof of the compound's constitution, configuration, and conformation.

Key Parameters Determined by Single Crystal XRD:

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

Chromatographic Separation Techniques (e.g., Thin Layer Chromatography) for Purity Assessment

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound. Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for this purpose. jk-sci.comresearchgate.net

In the context of this compound, TLC is used to monitor the progress of its synthesis and to verify the purity of the final product. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or mixture of solvents). nih.gov Due to differences in polarity and affinity for the stationary and mobile phases, the compound and any impurities will travel up the plate at different rates. ceon.rs A pure sample of this compound should ideally appear as a single spot after development and visualization (e.g., under UV light). The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. jk-sci.com

Illustrative TLC Data for Purity Assessment:

| Mobile Phase (Solvent System) | Stationary Phase | Hypothetical Rf Value | Observation |

|---|---|---|---|

| Hexane:Ethyl Acetate (1:1) | Silica Gel 60 F₂₅₄ | 0.45 | A single, well-defined spot indicates high purity. |

Rf values are dependent on the specific experimental conditions (e.g., solvent system, temperature) and are used for comparison.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. wikipedia.org This analysis is crucial for confirming that the empirical formula of the synthesized compound matches its theoretical formula. libretexts.org

For this compound, with the molecular formula C₉H₅Cl₂NO, a sample is subjected to combustion analysis. This process converts the carbon to carbon dioxide and the hydrogen to water, which are then quantified. Nitrogen content is also determined separately. The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports the assigned structure. wikipedia.org

Calculated Elemental Composition for C₉H₅Cl₂NO:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 50.07% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.34% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 32.84% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.49% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.41% |

| Total | | | 215.051 | 100.00% |

Experimental values from an elemental analyzer would be compared against these calculated percentages to confirm the empirical formula.

Table of Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

Computational Chemistry and Theoretical Investigations of 5,5 Dichloroquinolin 6 5h One and Quinolone Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the intrinsic properties of quinolone derivatives. These methods allow for a detailed exploration of electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.comaps.org For quinolone analogues, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d), 6-311+G(d)), are used to determine stable tautomeric forms and optimized molecular geometries in both gas phase and solution. scirp.orgscilit.com

Theoretical studies on quinolin-4-one derivatives have demonstrated that ketone forms are generally more stable than their enol counterparts. scirp.orgscilit.com The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. For instance, the B3LYP/6-311++G(d,p) level of theory has been successfully used to study the structural and geometric parameters of 3-phenyl coumarins, which share some structural similarities with quinolones. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Quinolone Analogues

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G(d), 6-311+G(d) | Stability, Tautomerism, Reactivity of Quinolin-4-one derivatives | scirp.orgscilit.com |

| B3LYP | 6-311++G(d,p) | Structural and geometric parameters of 3-phenyl coumarins | researchgate.net |

| B3LYP | 6-31G(d,p) | Spectral characterization and molecular investigation | researchgate.net |

| M06-2X | 6-31g(d,p) | Mechanistic study of cycloaddition reactions | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. numberanalytics.comimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. researchgate.netresearchgate.net

For quinolin-4-one derivatives, FMO analysis has shown that ketone forms are generally less reactive (possessing a larger HOMO-LUMO gap) than their enol tautomers. scirp.orgscilit.com Substituents on the quinoline (B57606) ring can significantly influence the HOMO-LUMO gap; for example, the presence of a bromine atom has been found to decrease the energy gap, thereby increasing the reactivity of the quinoline system. scirp.org Similarly, studies on other heterocyclic systems have demonstrated a correlation between a small HOMO-LUMO gap (e.g., 3.08 eV) and significant chemical reactivity and potential biological activity. researchgate.net

While specific HOMO-LUMO data for 5,5-dichloroquinolin-6(5H)-one is not available, the principles derived from studies on its analogues are applicable. The electron-withdrawing nature of the two chlorine atoms at the 5-position would be expected to influence the electronic distribution and the energies of the frontier orbitals, likely affecting its reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de It helps in identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting how molecules will interact with each other. libretexts.orguni-muenchen.denih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For 6,7-dichloro-5,8-quinolinedione derivatives, MEP analysis has revealed that nucleophilic regions are localized near the nitrogen atom and any carbonyl or formyl groups present. mdpi.com The introduction of hydroxyl or formyl groups can create additional nucleophilic sites. mdpi.com In the context of this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atom, while the dichlorinated carbon and surrounding hydrogen atoms would exhibit a more positive potential. The MEP surface provides a visual guide to the molecule's reactivity towards charged reactants. uni-muenchen.de

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. These methods are extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Target Interaction Analysis and Binding Affinity Predictions

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a specific target receptor. nih.gov This information is critical for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

In the context of quinoline derivatives, molecular docking studies have been performed to investigate their binding to various biological targets. For instance, novel quinoline and quinazoline (B50416) derivatives have been docked into the active sites of Estrogen Receptor alpha (ERα), EGFR, and NADPH oxidase protein to predict their binding energies and interactions with key amino acid residues. nih.gov Similarly, docking studies of 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives with urease have helped to identify their binding modes. nih.gov

Although no specific docking studies for this compound were found in the provided search results, the general approach would involve docking this compound into the active site of a relevant biological target. The predicted binding affinity and interaction patterns would provide valuable insights into its potential biological activity. For example, a study on substituted 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines involved molecular docking to explore their potential as antibacterial and antitubercular agents. researchgate.net

Table 2: Examples of Molecular Docking Studies on Quinolone Analogues and Related Heterocycles

| Compound Class | Target Protein | Key Findings | Reference |

| Quinoline-pyridopyrimidine derivatives | Estrogen Receptor alpha (ERα) | Strong affinity interactions with binding energies ranging from -7.80 to -8.70 kcal/mol. | nih.gov |

| 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives | Jack bean urease | Identification of binding modes of potent urease inhibitors. | nih.gov |

| 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines | Ribosomal 50S protein L2P (2QEX) | Predicted affinity for the antimicrobial target. | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netlammps.org MD simulations provide detailed information about the conformational changes, stability, and dynamic behavior of a ligand-receptor complex in a simulated physiological environment. nih.govnih.gov These simulations can refine the results of molecular docking and provide a more accurate prediction of binding free energies. nih.gov

MD simulations can be used at various stages of the drug design process, from preparing the protein receptor for docking to refining the docked complexes and calculating binding free energies. nih.gov For example, MD simulations of hybrid chalcone-thiazole derivatives complexed with DNA gyrase B have been used to confirm the stable binding of lead compounds. nih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) during the simulation provides insights into the stability of the complex. nih.gov

While no specific MD simulation studies on this compound were identified in the search results, this technique would be highly valuable for assessing the stability of its complexes with potential biological targets. An MD simulation would reveal how the ligand and protein adapt to each other's presence, providing a more dynamic and realistic picture of their interaction than static docking poses. Modern MD simulation packages like ORCA and LAMMPS offer a wide range of features for performing such studies. lammps.orgbrehm-research.de

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern drug discovery. elsevierpure.comresearchgate.net These methods aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). elsevierpure.com For quinolone analogues, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as antibacterial or anticancer activities. mdpi.comresearchgate.net

While specific QSAR and QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of quinolone derivatives has been a subject of intense investigation. These studies typically involve the generation of a dataset of quinolone analogues with known activities or properties. Then, various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analogue. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The journey of a drug molecule through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. researchgate.net In silico ADME prediction models have become an indispensable tool for this purpose, offering a rapid and cost-effective way to assess the pharmacokinetic profile of compounds like this compound and its analogues. nih.govmdpi.com

These computational models evaluate a range of physicochemical and pharmacokinetic parameters. For instance, predictions of oral absorption are often based on factors like a compound's lipophilicity (logP) and topological polar surface area (TPSA). mdpi.com The "rule of five" and other similar guidelines are frequently used as initial filters to assess the "drug-likeness" of a molecule.

For quinolone analogues, in silico ADME studies have provided valuable insights. For example, studies on certain fluoroquinolone analogues have suggested a high potential for oral absorption and low permeability across the central nervous system (CNS). nih.gov These predictions are critical for determining the potential route of administration and for anticipating possible side effects related to CNS penetration.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Oral Absorption |

| Norfloxacin | 319.33 | 0.9 | 64.9 | 2 | 5 | High |

| Ciprofloxacin | 331.34 | 0.7 | 64.9 | 2 | 5 | High |

| Ofloxacin | 361.37 | 0.8 | 68.1 | 1 | 6 | High |

| Moxifloxacin | 401.43 | 1.2 | 80.4 | 2 | 7 | High |

Mechanistic Insights into in Vitro Biological Activities of 5,5 Dichloroquinolin 6 5h One Derivatives

In Vitro Antimicrobial Activity Mechanisms

Derivatives of 5,5-Dichloroquinolin-6(5H)-one are expected to exhibit a broad spectrum of antimicrobial activities, attributed to various mechanisms of action that interfere with essential cellular processes in bacteria, fungi, viruses, and parasites.

Quinoline (B57606) derivatives are well-established antibacterial agents, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. nih.gov These type II topoisomerases are responsible for introducing negative supercoils into DNA and are validated targets for antibacterial drugs. nih.gov

Several studies on quinolone and quinolin-2-one derivatives have demonstrated their potent inhibitory effects on these enzymes. For instance, certain quinoline-2-one derivatives have shown inhibitory activity against E. coli DNA gyrase and topoisomerase IV, with some compounds exhibiting IC₅₀ values more potent than the reference drug novobiocin. nih.gov The binding of these inhibitors to the enzyme-DNA complex prevents the re-ligation of the cleaved DNA strands, leading to a bactericidal effect. nih.gov The ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV are common targets for these inhibitors. researchgate.net

While specific studies on this compound derivatives are limited, the established mechanism of action for the broader quinoline class suggests that derivatives of this compound likely exert their antibacterial effects through similar pathways. The presence of the dichloro-substituents on the quinoline core may influence the binding affinity and inhibitory potency against these bacterial enzymes.

| Compound/Derivative Class | Target Enzyme | Organism | IC₅₀ | Reference |

| Quinoline-2-one derivatives (6l and 6c) | DNA gyrase | E. coli | 327 ± 30 nM and 280 ± 30 nM | nih.gov |

| Quinoline-2-one derivatives (6l and 6c) | Topoisomerase IV | E. coli | 22.90 ± 2.50 μM and 17.50 ± 1.50 μM | nih.gov |

| Disalicylic acid methylene (B1212753)/Schiff bases hybrids (5f, 5h, 5i, 5k) | DNA gyrase | E. coli | 92 to 112 nM | frontiersin.orgresearchgate.net |

| Disalicylic acid methylene/Schiff bases hybrids (5h and 5i) | Topoisomerase IV | E. coli | 3.50 µM and 5.80 µM | frontiersin.orgresearchgate.net |

Quinoline derivatives have also demonstrated significant antifungal properties. The mechanisms underlying their action against fungal pathogens are multifaceted and can involve disruption of the cell wall and membrane integrity. scienceopen.com

Studies on 8-hydroxyquinoline (B1678124) derivatives have revealed that they can damage the fungal cell wall, leading to the leakage of cellular contents. scienceopen.com Some derivatives have been shown to complex with ergosterol, a vital component of the fungal cell membrane, thereby compromising its function. scienceopen.com Furthermore, certain quinoline compounds can inhibit the formation of pseudohyphae in Candida albicans, a crucial step in its pathogenesis. scienceopen.com For example, a study on various quinoline derivatives showed selective antifungal action, with some compounds being active against Candida species and others against dermatophytes. nih.gov

The structural features of this compound derivatives, particularly the reactive α,β-unsaturated ketone system, may contribute to their antifungal activity through covalent interactions with cellular nucleophiles, in addition to the mechanisms established for other quinoline compounds.

The antiviral potential of quinoline derivatives has been notably explored in the context of Human Immunodeficiency Virus (HIV). HIV-1 reverse transcriptase (RT) is a key enzyme for the viral replication cycle, converting the viral RNA into DNA. nih.gov Inhibition of this enzyme is a proven strategy to block viral multiplication. nih.gov

A number of quinolin-2-one derivatives have been synthesized and identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it. nih.gov For instance, certain 6-chloro-4-substituted-quinolin-2-one derivatives have shown potent inhibitory activity against HIV-1 RT, with IC₅₀ values in the sub-micromolar range. nih.gov The nature of the substituent at the C-4 position and the oxidation state of a sulfur linker have been shown to be crucial for the anti-HIV-1 RT activity. nih.gov Additionally, pyridinone derivatives, which share structural similarities with quinolinones, also act as specific HIV-1 RT inhibitors. nih.gov

Given these findings, it is plausible that derivatives of this compound could be designed to target HIV-1 RT, with the dichloro substitution potentially influencing the binding interactions within the NNRTI pocket.

| Compound/Derivative Class | Target | IC₅₀ | Reference |

| 6-Chloro-4-(3,5-dimethylphenylthio)quinolin-2(1H)-one (4a2) | HIV-1 RT | 0.21 μM | nih.gov |

| 6-Chloro-4-(3,5-dimethylphenylsulfinyl)quinolin-2(1H)-one (4b2) | HIV-1 RT | 2.6 μM | nih.gov |

| 6-Chloro-4-(3,5-dimethylphenylsulfonyl)quinolin-2(1H)-one (4c2) | HIV-1 RT | 10 μM | nih.gov |

| 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661) | HIV-1 RT | 20-800 nM | nih.gov |

Quinoline-based compounds, such as chloroquine (B1663885), have been cornerstones of antimalarial therapy for decades. nih.gove-century.us The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. nih.gove-century.us During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To detoxify, the parasite polymerizes heme into an insoluble crystalline form called hemozoin. nih.gove-century.us Quinoline derivatives are thought to accumulate in the parasite's digestive vacuole and form a complex with heme, preventing its polymerization. nih.gov The resulting accumulation of free heme leads to oxidative stress and parasite death. nih.gove-century.us

In addition to heme polymerization, other targets for quinoline derivatives have been identified. For example, some quinoline-furanone hybrid molecules have been shown to be selective inhibitors of falcipain-2, a major cysteine protease of P. falciparum involved in hemoglobin digestion. researchgate.net

Derivatives of this compound, by virtue of their quinoline core, are anticipated to share the heme polymerization inhibition mechanism. The specific substitutions on the quinoline ring will likely modulate their efficacy and potential for overcoming drug resistance.

In Vitro Antiproliferative and Anticancer Activity Mechanisms

The antiproliferative and anticancer properties of quinoline derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle progression in cancer cells.

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by triggering this pathway. Quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins. frontiersin.org The Bcl-2 family consists of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, and the ratio between them is a key determinant of cell fate. frontiersin.org Some quinolone derivatives have been found to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis. frontiersin.org

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. Depending on the specific derivative and cell line, cell cycle arrest can occur at different phases, such as G1 or G2/M. frontiersin.orgresearchgate.net For example, certain hybrid 2-quinolone derivatives have been reported to cause cell cycle arrest at the G2/M phase in HepG2 cells. researchgate.net In another study, a different quinolone derivative arrested MCF-7 breast cancer cells in the G1 phase. researchgate.net This cell cycle arrest is often a prelude to apoptosis.

The this compound scaffold, with its potential for modification, presents a promising framework for the development of novel anticancer agents that can induce apoptosis and modulate the cell cycle in tumor cells.

| Compound/Derivative Class | Cell Line | Effect | Reference |

| Quillaic acid derivative E | HCT116 | G1 phase arrest (81.2% of cells at 30 µM) | frontiersin.org |

| Quillaic acid derivative E | HCT116 | Increased apoptosis, upregulation of Bax, downregulation of Bcl-2 | frontiersin.org |

| Hybrid 2-quinolone derivative 4b | HepG2 | Cell cycle arrest at G2/M phase, increased apoptosis | researchgate.net |

| Quinolone derivative 5c | MCF-7 | G1 phase arrest, induction of apoptosis | researchgate.net |

Disruption of Mitochondrial Membrane Potential

The mitochondrion is a key organelle in cellular metabolism and apoptosis. The disruption of the mitochondrial membrane potential (ΔΨm) is a critical event in the initiation of the intrinsic apoptotic pathway. nih.gov Some quinazolinone derivatives have been shown to induce apoptosis by disrupting this potential. nih.gov For instance, studies on certain anticancer compounds have demonstrated that they can cause significant damage to mitochondria, leading to a decrease in ΔΨm. mdpi.com This effect is often a precursor to the release of pro-apoptotic factors like cytochrome c. mdpi.com While direct studies on this compound are limited, the activity of structurally related quinazolinones suggests that its derivatives could similarly induce apoptosis in cancer cells through mitochondrial-mediated pathways. nih.govmdpi.com The measurement of ΔΨm can be performed using fluorescent dyes such as 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide (JC-1), which changes color in response to membrane polarization. nih.govnih.gov

Kinase Inhibition (e.g., CK2, PDK1)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov Quinoline derivatives have emerged as a significant class of kinase inhibitors. nih.gov

Casein Kinase 2 (CK2) Inhibition: CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. acs.org Several quinoline derivatives have been identified as potent inhibitors of CK2. For example, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been reported as a highly potent and selective ATP-competitive inhibitor of CK2, with an IC50 value of 0.3 µM and a Ki value of 0.06 µM. acs.org The development of tricyclic quinoline analogs has also led to the discovery of highly potent CK2 inhibitors. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also exhibit inhibitory activity against CK2.

Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition: PDK1 is a master kinase that plays a central role in the activation of several AGC kinases, including Akt, which is critical for cell survival and proliferation. While specific studies on PDK1 inhibition by this compound are not readily available, the broader class of quinoline derivatives has been investigated for inhibition of kinases within the PI3K/Akt/mTOR pathway. nih.gov For instance, some kinase inhibitors have been developed that target related pathways, suggesting the potential for quinoline-based structures to interact with key signaling kinases like PDK1. google.com

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for anti-inflammatory therapies. researchgate.net There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. tbzmed.ac.ir

Several studies have demonstrated the potential of quinoline derivatives as COX inhibitors, with some showing selectivity for COX-2. For example, a series of 5-oxo-1,4,5,6,7,8-hexahydroquinolines were designed as selective COX-2 inhibitors, with one derivative showing a high COX-2 selectivity index. brieflands.com Other quinoline derivatives have also been synthesized and shown to possess significant COX-2 inhibitory activity. nih.govnih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the COX-2 active site, often highlighting the importance of specific substitutions on the quinoline ring for potent and selective inhibition. nih.gov The anti-inflammatory effects of some quinoline derivatives are mediated through the suppression of COX-2 expression. tbzmed.ac.irmdpi.com

In Vitro Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of quinoline derivatives are attributed to several mechanisms beyond COX inhibition. tandfonline.comresearchgate.net These compounds can modulate the production of various pro-inflammatory mediators.

Studies have shown that certain quinoline derivatives can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This inhibition is often a result of the suppression of inducible nitric oxide synthase (iNOS) expression at both the protein and gene levels. tbzmed.ac.irmdpi.com Furthermore, these compounds can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). tbzmed.ac.irtandfonline.com The ability of quinoline derivatives to suppress these key inflammatory mediators highlights their potential as multi-target anti-inflammatory agents. nih.gov

In Vitro Antioxidant Activity Mechanisms (e.g., Radical Scavenging, Hydrogen Atom Transfer)

Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in numerous diseases. bohrium.com Quinoline derivatives have been investigated for their antioxidant potential, which is often attributed to their ability to scavenge free radicals. bohrium.comscielo.br

The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). bohrium.comnih.gov The efficiency of a quinoline derivative as an antioxidant is related to its ionization potential and bond dissociation energies. bohrium.comnih.gov Computational and experimental studies have shown that some quinoline derivatives can be more efficient radical scavengers than reference antioxidants like Trolox. bohrium.comnih.gov The antioxidant activity of these compounds is influenced by the nature and position of substituents on the quinoline ring. scielo.brscirp.org

In Vitro Neuroprotective Activity Mechanisms (e.g., Catechol-O-methyltransferase, Acetylcholinesterase, Monoamine Oxidase Type B Inhibition)

Quinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. bohrium.comdntb.gov.ua Their neuroprotective effects are often multifactorial, involving the inhibition of key enzymes involved in neurotransmitter metabolism and pathological protein aggregation. tandfonline.com

Molecular docking and in vitro studies have indicated that certain quinoline derivatives can act as inhibitors of:

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key strategy in the management of Alzheimer's disease. bohrium.comnih.govdntb.gov.ua

Monoamine Oxidase Type B (MAO-B): MAO-B is involved in the degradation of dopamine (B1211576), and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. bohrium.comnih.govdntb.gov.ua

Catechol-O-methyltransferase (COMT): COMT also plays a role in dopamine metabolism, and its inhibition can complement the effects of MAO-B inhibitors. bohrium.comnih.govdntb.gov.ua

By targeting these enzymes, quinoline derivatives can act as multifunctional agents with the potential to address the complex pathology of neurodegenerative disorders. tandfonline.com

Structure Activity Relationship Sar Studies and Rational Design of 5,5 Dichloroquinolin 6 5h One Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological activity of quinolinone derivatives can be significantly modulated by the nature and position of various substituents on the core ring structure. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Halogenation is a common strategy in drug design to enhance biological activity. The introduction of halogen atoms, such as chlorine, can influence a molecule's properties in several ways. In the case of quinolinone derivatives, the presence and position of chlorine substituents are often crucial for their biological effects. researchgate.netresearchgate.neteurochlor.org

The dichloro substitution pattern, as seen in 5,5-dichloroquinolin-6(5H)-one, is a key feature that can significantly impact bioactivity. The high degree of halogenation can affect the compound's reactivity, solubility, and potential biological interactions. ontosight.ai For instance, the introduction of a fluorine atom at the C6 position of the quinoline (B57606) ring has been shown to improve antiplasmodial activity compared to methoxylated analogues. nih.gov This suggests that the specific type and placement of halogens are critical.

The electron-withdrawing inductive effect of chlorine atoms can increase the lipophilicity of the molecule, which may lead to better adsorption to proteins and enzymes. researchgate.netresearchgate.net However, the effect of halogenation is not always predictable and must be determined empirically, as in some cases, it can diminish or abolish biological activity. researchgate.net Studies on organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents revealed that while the substitution pattern had a minor impact on cytotoxic activity in some cases, it significantly affected the chemical shifts of adjacent protons and carbons. acs.org

| Compound/Series | Halogenation Pattern | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| C6-fluoro styrylquinolines | Fluorine at C6 | Improved antiplasmodial activity compared to methoxylated analogues. | nih.gov |

| Organoruthenium 8-hydroxyquinolines | Dichloro and diiodo substitutions | Minor impact on cytotoxic activity but significant effect on NMR chemical shifts. | acs.org |

| Chlorinated chemicals | General chlorination | Can increase lipophilicity and protein binding, but effects must be determined empirically. | researchgate.netresearchgate.net |

The electronic properties of the quinolinone scaffold can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can alter the electron density distribution within the molecule, thereby influencing its ability to interact with biological targets.

Electron-donating groups, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, can increase the electron density of the aromatic ring system. ashp.org This can enhance interactions with electron-deficient regions of a receptor. For instance, the presence of a strong electron-donating methoxy group at the C6 position of a quinoline ring was associated with increased potency in certain antimalarial compounds. nih.gov In a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group was found to increase affinity for the sigma-2 receptor. nih.gov

Conversely, electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the ring system. researchgate.net This can be advantageous for interactions with electron-rich pockets in a receptor. In the same study on benzamide-isoquinoline derivatives, an electron-withdrawing nitro group decreased sigma-2 receptor affinity. nih.gov The effect of these groups is highly dependent on their position on the quinolinone core.

Computational studies have shown that the introduction of an electron-withdrawing group can weaken intramolecular hydrogen bonds, while an electron-donating group can strengthen them, which in turn can affect photophysical properties and processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net The interplay of these electronic effects ultimately dictates the binding affinity and selectivity of the quinolinone analogues.

| Substituent Type | Example Groups | General Effect on Electronic Properties | Impact on Receptor Binding | Reference |

|---|---|---|---|---|

| Electron-Donating | -OCH3, -NH2, Alkyl | Increases electron density in the aromatic ring. | Can enhance binding to electron-deficient receptor sites. | ashp.orgnih.govnih.gov |

| Electron-Withdrawing | -NO2, -CN, Halogens | Decreases electron density in the aromatic ring. | Can enhance binding to electron-rich receptor sites. | nih.govresearchgate.net |

The position of a substituent on the quinolone core is as critical as its chemical nature. Different positions on the bicyclic ring system offer distinct steric and electronic environments, and modifications at these sites can lead to vastly different biological outcomes.

For example, in the context of antimicrobial quinolones, substitutions at various positions have well-defined effects. The N-1 substituent is known to affect potency, with a cyclopropyl (B3062369) group often considered optimal. oup.comacs.org The C-7 position is highly versatile, and substitutions here, often with heterocyclic rings like piperazine, can enhance bacterial penetration and potency. msdvetmanual.commdpi.com Substitutions at the C-5 position, with modestly sized groups like amino or hydroxyl, can increase activity against Gram-positive bacteria. oup.com

The 3-carboxylate and 4-carbonyl groups are generally considered essential for the antimicrobial activity of many quinolones, as they are believed to be the active DNA-gyrase binding sites. msdvetmanual.com Any modification at positions 2, 3, and 4 can significantly impact the binding to the enzyme-DNA complex. oup.com

| Position on Quinolone Core | Typical Substituents | Influence on Bioactivity | Reference |

|---|---|---|---|

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Affects overall potency and spectrum of activity. | oup.comacs.orgmsdvetmanual.com |

| C-5 | Amino, Hydroxyl, Methyl | Can increase activity against specific types of bacteria. | oup.com |

| C-7 | Piperazine, Pyrrolidine, other heterocycles | Enhances bacterial penetration and potency. | msdvetmanual.commdpi.com |

| C-3 and C-4 | Carboxylate and Carbonyl groups | Considered essential for binding to DNA gyrase. | oup.commsdvetmanual.com |

Scaffold Hybridization and Bioconjugation Strategies

To further enhance the therapeutic potential of quinolinone-based compounds, researchers have employed strategies of scaffold hybridization and bioconjugation. These approaches involve combining the quinolinone core with other pharmacologically active moieties to create hybrid molecules with improved or novel biological activities. mdpi.com

The fusion or linking of the quinolinone scaffold with other heterocyclic rings has proven to be a fruitful strategy for developing new agents with a wide range of biological activities, including anticancer and antimicrobial properties. orientjchem.orgekb.eg

Furan: Quinoline-furan conjugates have been designed as potential anticancer agents, with some targeting the epidermal growth factor receptor (EGFR). ekb.eg Fused furo-quinoline derivatives have also shown promising anticancer activity. ekb.eg

Pyrazole: Pyrazole-quinoline hybrids have been synthesized and evaluated for their antifungal activity. rsc.org

Indole: Quinoline-indole hybrids have been developed as anti-tubulin agents that target the colchicine (B1669291) binding site in cancer cells. ekb.eg

Triazole: The hybridization of quinoline with 1,2,3-triazole has been explored to create compounds with antileishmanial activity. nih.gov Additionally, quinoline glycoconjugates linked via a 1,2,3-triazole have been synthesized to target glucose transporters in cancer cells. mdpi.comnih.gov

Oxadiazole: 1,3,4-Oxadiazole linked quinolinyl-pyrazole/isoxazole derivatives have been synthesized and evaluated for their biological activities. researchgate.net

This molecular hybridization approach can lead to compounds with enhanced efficacy, potentially through synergistic effects or by interacting with multiple biological targets. nih.govrsc.org

The concept of multifunctional agents, or multi-target-directed ligands (MTDLs), involves designing a single molecule that can modulate multiple targets or pathways related to a specific disease. semanticscholar.org This is a particularly attractive strategy for complex diseases like Alzheimer's disease (AD). nih.govtandfonline.comnih.gov

Quinolinone derivatives have been used as a scaffold to design such multifunctional agents. For example, by connecting a quinolinone fragment with a dithiocarbamate (B8719985) moiety, researchers have developed novel inhibitors of acetylcholinesterase (AChE) for the potential treatment of AD. semanticscholar.orgnih.govtandfonline.com In these designs, the quinolinone moiety can bind to the peripheral anionic site (PAS) of AChE, while the dithiocarbamate part interacts with the catalytic anionic site (CAS). semanticscholar.orgnih.gov

Similarly, quinoline-O-carbamate derivatives have been rationally designed as multifunctional agents for AD, exhibiting both AChE/BuChE inhibition and anti-inflammatory properties. tandfonline.com The quinoline core is a versatile platform for developing such MTDLs due to its inherent biological activities and its suitability for chemical modification. orientjchem.org

Pharmacophore Development and Lead Optimization Principles

Pharmacophore modeling is a crucial component of modern drug discovery, defining the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov This model serves as a blueprint for designing new compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov The development of a pharmacophore model is typically derived from the analysis of a series of active and inactive molecules, identifying common structural motifs that are critical for interaction with a biological target.

For quinolinone-based structures, including those related to this compound, the development of a pharmacophore model would involve identifying key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that govern their binding affinity to a specific protein target. For instance, in the design of antiviral agents, the quinolinone core may serve as a central scaffold, with various substituents positioned to interact with specific residues within the active site of a viral enzyme.

Lead optimization is the iterative process of modifying a promising lead compound to improve its drug-like properties. This process is guided by the established SAR and the developed pharmacophore model. Key lead optimization strategies for quinolinone analogues often involve:

Substitution on the Quinolinone Ring: The introduction of different functional groups at various positions on the quinolinone ring can significantly impact biological activity. For example, studies on other quinoline derivatives have shown that the position and nature of halogen substituents can be critical for potency. In a series of 2,4,6-trisubstituted quinolines, compounds with chloro groups at the 3 and 4 positions demonstrated excellent activity against Mycobacterium tuberculosis. Similarly, the presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interactions with the target.

Modification of Side Chains: The nature and length of side chains attached to the quinolinone scaffold are often key determinants of activity and selectivity. In the development of antimalarial agents based on the 4-aminoquinoline (B48711) scaffold, modifications to the side chain have been a primary focus for overcoming drug resistance. The strategic introduction of flexible or rigid linkers, as well as different terminal groups, can optimize binding and improve pharmacokinetic properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common lead optimization technique. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability or cell permeability.

The following table illustrates hypothetical SAR data for analogues of a dichlorinated quinolinone scaffold, based on principles observed in related compound series.

| Compound | R1-Substitution (Position 7) | R2-Substitution (Position 4) | Biological Activity (IC₅₀, µM) |

| Analogue 1 | -H | -NH₂ | 10.5 |

| Analogue 2 | -Cl | -NH₂ | 2.1 |

| Analogue 3 | -OCH₃ | -NH₂ | 8.7 |

| Analogue 4 | -Cl | -NH-(CH₂)₂-OH | 0.5 |

| Analogue 5 | -Cl | -NH-(CH₂)₃-N(CH₃)₂ | 0.1 |

This table is illustrative and not based on experimental data for this compound.

The rational design of novel analogues of this compound would, therefore, commence with the synthesis of a library of derivatives with systematic variations at different positions of the quinolinone core and any associated side chains. Biological screening of these compounds would then generate the necessary SAR data to build a predictive pharmacophore model. This model would subsequently guide the synthesis of more potent and selective second-generation compounds, ultimately leading to the identification of a clinical candidate.

Q & A

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in published studies?

Q. How can researchers design robustness tests for the compound’s synthetic reproducibility across scales (e.g., mg to kg)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.